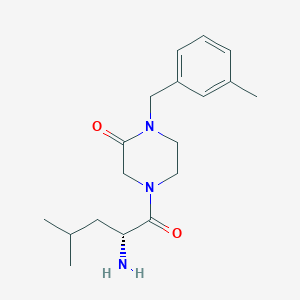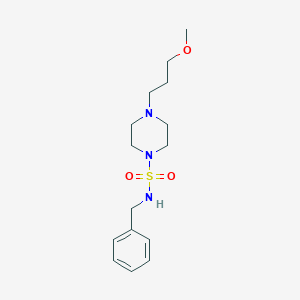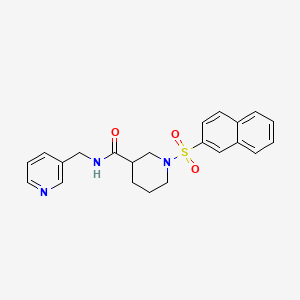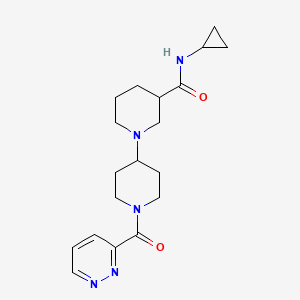![molecular formula C14H22N4O2 B5493920 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one](/img/structure/B5493920.png)
1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one, also known as EMBP, is a synthetic compound that belongs to the piperazine family. It has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. In
作用機序
The exact mechanism of action of 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one is not fully understood, but it is believed to act on the GABAergic system in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating anxiety and other neurological processes. 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one may enhance the activity of GABA receptors, leading to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of GABA in the brain, which could contribute to its anxiolytic and antipsychotic effects. Additionally, 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one has been shown to have antioxidant properties, which could contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for research purposes. Additionally, 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one has been shown to be relatively safe and well-tolerated in animal models. However, one limitation of 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on its effects.
将来の方向性
There are a number of future directions for research on 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one. One area of interest is the development of targeted therapies based on its anxiolytic and antipsychotic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one and how it interacts with the GABAergic system. Finally, there is potential for 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one to be used in the treatment of neurodegenerative diseases, and further research is needed to explore this potential application.
合成法
1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one can be synthesized through a multi-step process involving the reaction of 1-ethyl-3-methylpiperazine with 4-(1H-pyrazol-4-yl)butanoyl chloride. The resulting product is then subjected to further reactions to obtain the final product, 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one. The synthesis of 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one has been optimized to increase yield and purity, making it a viable candidate for further research.
科学的研究の応用
1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have anxiolytic and antipsychotic effects in animal models, making it a potential candidate for the treatment of anxiety and psychotic disorders. Additionally, 1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one has been shown to have a neuroprotective effect, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-3-17-7-8-18(11(2)14(17)20)13(19)6-4-5-12-9-15-16-10-12/h9-11H,3-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFRCCACFSTSJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(C1=O)C)C(=O)CCCC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[(4-benzyl-1-piperidinyl)carbonyl]-2-methylphenyl}acetamide](/img/structure/B5493847.png)

![N-[2-(4-methoxyphenoxy)ethyl]-1-pyrrolidinecarboxamide](/img/structure/B5493861.png)
![6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5493863.png)
![1-[3-(difluoromethoxy)phenyl]-3-[4-(4-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5493869.png)
![1-(2-methoxybenzyl)-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5493873.png)




![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B5493940.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]phenylalanine](/img/structure/B5493944.png)

![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B5493953.png)